molecular formula C17H15NO5 B5579999 2-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate

2-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate

Cat. No.: B5579999
M. Wt: 313.30 g/mol
InChI Key: KLBZKDZOSXSXDW-UHFFFAOYSA-N
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Description

2-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BDP-1 and is synthesized through a specific method.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Vinylphosphonium Salt Mediated Reactions : The reaction between alkyl propiolates and aminophenols or hydroxyphenols in the presence of Ph3P leads to the formation of derivatives like methyl 2-(1,3-benzodioxol-2-yl)acetate. This demonstrates the compound's role in facilitating organic synthesis processes, showcasing its utility in creating complex molecular structures (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

  • Synthesis of Pyrimidoquinoline Derivatives : The synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, facilitated by the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, highlights the chemical's role in heterocyclic chemistry and the creation of compounds with potential biological activities (Elkholy & Morsy, 2006).

Molecular Structure and Characterization

  • Monofluorinated Small Molecules Study : Research on monofluorinated molecules like ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate provides insights into the structural characteristics and hydrogen bonding of fluorinated derivatives, contributing to our understanding of molecular interactions involving halogen atoms (Burns & Hagaman, 1993).

  • TEMPO-Catalyzed Alcohol Oxidation : A study demonstrates the efficiency of a TEMPO-catalyzed alcohol oxidation system using 1-chloro-1,2-benziodoxol-3(1H)-one, highlighting the compound's relevance in developing environmentally benign oxidation processes (Li & Zhang, 2009).

  • Click Synthesis of 1,2,3-Triazoles : The click one-pot synthesis and characterization of 1,4,5-trisubstituted 1,2,3-triazoles underline the compound's utility in click chemistry, contributing to the synthesis of molecules with potential biological and pharmacological properties (Ahmed et al., 2016).

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylmethylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11(19)23-14-5-3-2-4-13(14)17(20)18-9-12-6-7-15-16(8-12)22-10-21-15/h2-8H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBZKDZOSXSXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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